![molecular formula C15H12ClNO6 B14506909 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid CAS No. 63651-51-4](/img/structure/B14506909.png)
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid is an organic compound with the molecular formula C15H12ClNO6. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro and nitro group attached to the phenoxy rings, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid typically involves the reaction of 4-chloro-2-nitrophenol with 4-phenoxyphenol in the presence of a base, followed by esterification with propanoic acid. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted phenoxy derivatives: Formed through electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of herbicides and other agrochemicals due to its selective activity against certain plant species.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound targets the auxin receptors, disrupting normal cellular processes and causing the plant to “grow to death.”
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)propanoic acid
- 2-(4-Bromo-2-nitrophenoxy)phenoxypropanoic acid
- 2-(4-Trifluoromethylphenoxy)phenoxypropanoic acid
Uniqueness
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid is unique due to the presence of both chloro and nitro groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, particularly in the development of herbicides with selective activity against specific plant species.
Propiedades
Número CAS |
63651-51-4 |
|---|---|
Fórmula molecular |
C15H12ClNO6 |
Peso molecular |
337.71 g/mol |
Nombre IUPAC |
2-[4-(4-chloro-2-nitrophenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C15H12ClNO6/c1-9(15(18)19)22-11-3-5-12(6-4-11)23-14-7-2-10(16)8-13(14)17(20)21/h2-9H,1H3,(H,18,19) |
Clave InChI |
WLIDATSGJRAJKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)

![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
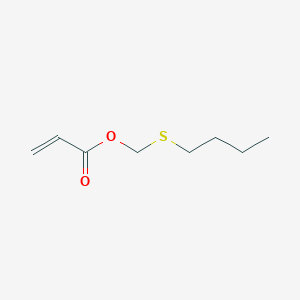

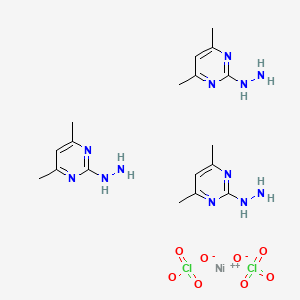
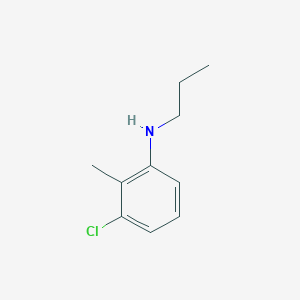

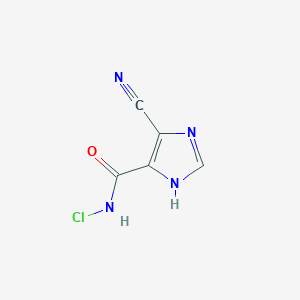
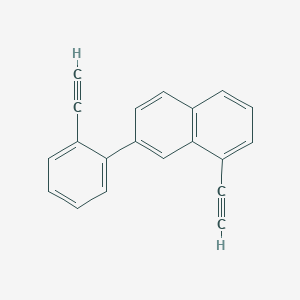
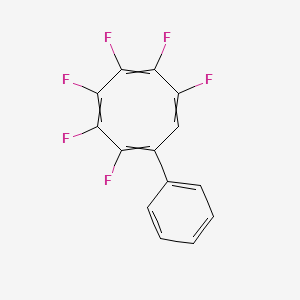

![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

